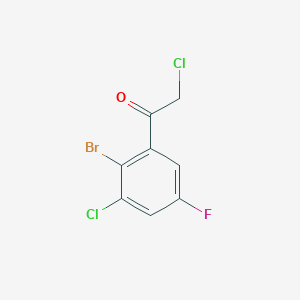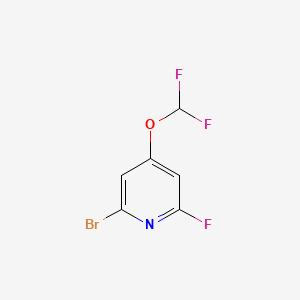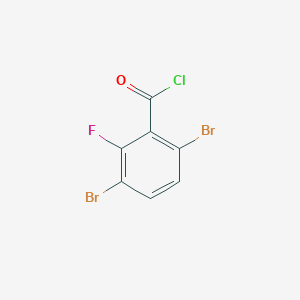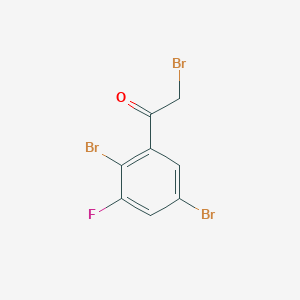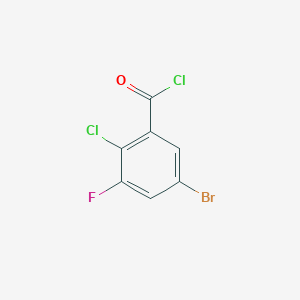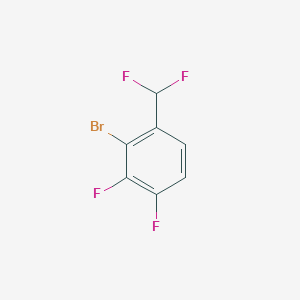
2-Butoxy-3-fluoroaniline
Overview
Description
Molecular Structure Analysis
The molecular structure of related compounds like “2-Fluoroaniline” has a molecular weight of 111.12 g/mol and a chemical formula of 2-(F)C₆H₄NH₂ . The molecular structure of “2-Butoxy-3-fluoroaniline” would be similar but would include additional elements for the butoxy group.
Chemical Reactions Analysis
The chemical reactions involving fluoroanilines are complex and depend on the specific conditions and reactants . A study on the protodeboronation of pinacol boronic esters, which could potentially involve fluoroanilines, was found .
Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds like “2-Fluoroaniline” include being a base that neutralizes acids to form salts plus water in an exothermic reaction . It is also a flammable liquid .
Scientific Research Applications
Reactivity Studies : Deng et al. (2000) conducted the first kinetic study of 2-butoxy radicals, investigating their reactions with O2 and NO using laser-induced fluorescence. This research is significant for understanding the reactivity of such compounds in different conditions (Deng et al., 2000).
Synthesis of Derivatives : Wang et al. (2000) synthesized derivatives of 5-fluoroaniline, which is structurally similar to 2-Butoxy-3-fluoroaniline, to evaluate them as potential anticancer and antiviral agents. This highlights the compound's relevance in pharmaceutical research (Wang et al., 2000).
Treatment of Wastewater : Zhang et al. (2014) explored the use of a bioelectrochemically assisted microbial system for removing 2-fluoroaniline from wastewater. This research is relevant for environmental applications and waste treatment technologies (Zhang et al., 2014).
Polymer Synthesis : Cihaner and Önal (2001) synthesized and characterized fluorine-substituted polyanilines, including poly(2-fluoroaniline), which may have applications in materials science and engineering (Cihaner & Önal, 2001).
Biodegradation Studies : Zhao et al. (2019) investigated the aerobic degradation of 2- and 3-fluoroaniline in mixed culture systems, providing insights into the biodegradability of these compounds and their impact on the environment (Zhao et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
It’s structurally similar compound, 2-fluoroaniline, has been reported to interact withLysozyme . Lysozyme is an enzyme that plays a crucial role in the immune system by breaking down the cell walls of certain bacteria .
Biochemical Pathways
Compounds like these are often used in the suzuki–miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions, making it a valuable tool in organic synthesis .
Pharmacokinetics
It’s important to note that boronic acids and their esters, which are structurally related to 2-butoxy-3-fluoroaniline, are only marginally stable in water . This could potentially impact the bioavailability of the compound.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the stability of related boronic acids and their esters can be affected by the presence of water . Additionally, the performance of the compound in biochemical reactions like the Suzuki–Miyaura coupling can be influenced by the reaction conditions .
Biochemical Analysis
Biochemical Properties
2-Butoxy-3-fluoroaniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction with cytochrome P450 can lead to the formation of reactive metabolites, which may further interact with proteins and other biomolecules, potentially leading to modifications in their structure and function .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress responses. The compound can induce the expression of genes associated with detoxification and stress response, such as those encoding for glutathione S-transferase and superoxide dismutase . Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity. For instance, the compound has been found to inhibit the activity of certain proteases, which are enzymes that break down proteins . This inhibition can result in the accumulation of specific proteins within the cell, potentially affecting various cellular functions. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures. Over extended periods, the degradation products of this compound can accumulate, potentially leading to long-term effects on cellular function. In vitro studies have shown that prolonged exposure to the compound can result in changes in cell morphology and viability.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound has been found to have minimal toxic effects, while higher doses can lead to significant toxicity. In animal studies, high doses of this compound have been associated with liver and kidney damage, as well as alterations in blood chemistry. These toxic effects are likely due to the formation of reactive metabolites and the subsequent oxidative stress.
Metabolic Pathways
This compound is metabolized through several pathways, primarily involving the cytochrome P450 enzyme system . The metabolism of the compound can lead to the formation of various metabolites, some of which may be more reactive than the parent compound. These metabolites can interact with cellular macromolecules, leading to potential toxic effects. Additionally, the compound can influence metabolic flux by altering the activity of key enzymes involved in energy production and detoxification.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, this compound can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . The compound has been found to localize primarily in the endoplasmic reticulum and mitochondria, where it can affect the function of these organelles. For instance, in the endoplasmic reticulum, this compound can interfere with protein folding and processing, while in the mitochondria, it can disrupt energy production and induce oxidative stress.
properties
IUPAC Name |
2-butoxy-3-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-2-3-7-13-10-8(11)5-4-6-9(10)12/h4-6H,2-3,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEANITLSHJRLOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC=C1F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





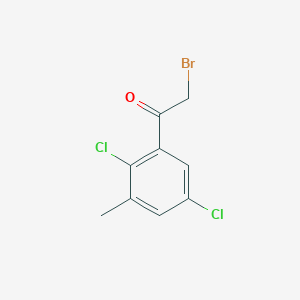
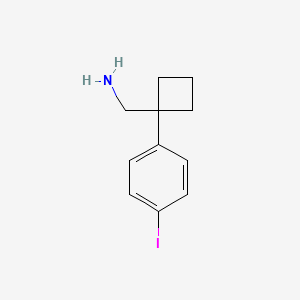
![2-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-amino]ethanol hydrochloride](/img/structure/B1411127.png)
